molecular formula C17H19N3O5S B2751426 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2199423-72-6

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2751426
CAS No.: 2199423-72-6
M. Wt: 377.42
InChI Key: WGJHVONMHYAGAT-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Biological Activity

The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a derivative of azetidin-2-one, which has been studied for its potential biological activities. For instance, azetidin-2-one derivatives containing aryl sulfonate moiety, synthesized through microwave-assisted methods, have shown promising anti-inflammatory and anti-microbial activities (Kendre, Landge, & Bhusare, 2012). Similarly, indolyl azetidinones have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing comparable activities to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Antibacterial and Antimicrobial Studies

Several studies have focused on the synthesis of azetidin-2-one derivatives for their potential use as antimicrobial agents. For example, novel benzimidazole derivatives of azetidin-2-ones have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential in this field (Ansari & Lal, 2009). Additionally, compounds derived from sulfazecin, including 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids, have been synthesized with the aim of enhancing antibacterial activity against Gram-negative bacteria (Sendai et al., 1985).

Enzyme Inhibitory Potential

The compound's derivatives have been explored for their enzyme inhibitory potential. For instance, sulfonamides with benzodioxane and acetamide moieties were synthesized and tested for their inhibitory activities against α-glucosidase and acetylcholinesterase, showing substantial activity against yeast α-glucosidase (Abbasi et al., 2019). This indicates the potential of such compounds in addressing enzyme-related disorders.

Synthesis Techniques and Mechanisms

The synthesis techniques and mechanisms of azetidin-2-one derivatives are also a significant area of research. Studies have explored various methods of synthesis, including microwave-assisted synthesis and reactions with different catalysts, to improve the yield and efficacy of these compounds (Maki, Mitsumori, Sako, & Suzuki, 1981). Understanding these mechanisms is crucial for developing more effective compounds for various biological applications.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-12-2-5-17(21)20(18-12)11-13-9-19(10-13)26(22,23)14-3-4-15-16(8-14)25-7-6-24-15/h2-5,8,13H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJHVONMHYAGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.